{4-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester
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Overview
Description
{4-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines a cyclopropyl group, a cyclohexyl group, and a benzyl ester moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Cyclopropyl Amine Intermediate: This step involves the reaction of cyclopropylamine with an appropriate protecting group to yield a protected cyclopropyl amine.
Cyclohexyl Derivative Formation: The protected cyclopropyl amine is then reacted with a cyclohexyl derivative under specific conditions to form the desired intermediate.
Deprotection and Coupling: The intermediate is deprotected to release the free amine, which is then coupled with benzyl chloroformate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
{4-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl ester moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl esters or amides.
Scientific Research Applications
{4-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of {4-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- {4-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid methyl ester
- {4-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid ethyl ester
Uniqueness
The uniqueness of {4-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester lies in its specific structural features, which confer distinct chemical and physical properties. Compared to its methyl and ethyl ester analogs, the benzyl ester variant may exhibit different reactivity and stability, making it suitable for specific applications.
Properties
IUPAC Name |
benzyl N-[4-[2-aminoethyl(cyclopropyl)amino]cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c20-12-13-22(18-10-11-18)17-8-6-16(7-9-17)21-19(23)24-14-15-4-2-1-3-5-15/h1-5,16-18H,6-14,20H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGLNKBBQXNZGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)OCC2=CC=CC=C2)N(CCN)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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